Dpoepap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dpoepap is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Biochemische Und Physiologische Effekte
Dpoepap has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are essential for cognitive function. It also enhances the activity of certain enzymes that are involved in neurotransmitter synthesis and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Dpoepap has several advantages for use in lab experiments. Its unique properties allow for the modulation of neurotransmitter release and uptake, which can be used to study the effects of neurotransmitters on behavior and cognitive function. However, there are also limitations to its use, including the need for careful dosing and monitoring of its effects.
Zukünftige Richtungen
There are several potential future directions for the study of Dpoepap. One area of interest is the potential use of Dpoepap as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of Dpoepap on the central nervous system and its potential for neuroprotective effects.
In conclusion, Dpoepap is a chemical compound that has significant potential for use in scientific research. Its unique properties and mechanism of action make it an essential tool for studying the central nervous system and the effects of neurotransmitters on behavior and cognitive function. Further research is needed to explore its potential applications and limitations.
Synthesemethoden
Dpoepap is synthesized using a specific method that involves the reaction between two chemical compounds, A and B. The reaction leads to the formation of Dpoepap, which is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Dpoepap has been studied extensively for its potential applications in scientific research. It has been shown to have a significant effect on the central nervous system, specifically on the neurotransmitter systems. Its mechanism of action involves the modulation of neurotransmitter release and uptake, which can lead to changes in behavior and cognitive function.
Eigenschaften
CAS-Nummer |
129238-77-3 |
---|---|
Produktname |
Dpoepap |
Molekularformel |
C27H30N2O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H30N2O/c1-3-10-24(11-4-1)12-9-17-28-18-20-29(21-19-28)22-23-30-27-16-8-7-15-26(27)25-13-5-2-6-14-25/h1-16H,17-23H2/b12-9+ |
InChI-Schlüssel |
YMEVKFMWHGZYLO-FMIVXFBMSA-N |
Isomerische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Synonyme |
1-(2-(diphenyloxy)ethyl)-4-(3-phenylallyl)piperazine DPOEPAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.